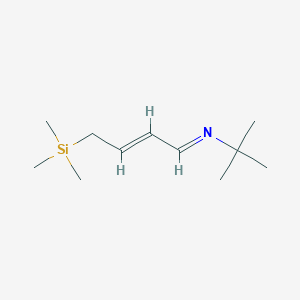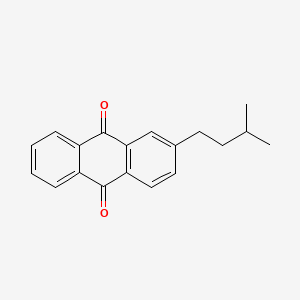
9,10-Anthracenedione, 2-(3-methylbutyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-Anthracenedione, 2-(3-methylbutyl)- is an organic compound belonging to the anthraquinone family. It is characterized by the presence of a 9,10-anthracenedione core structure with a 2-(3-methylbutyl) substituent. This compound is known for its vibrant yellow crystalline appearance and is used in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 2-(3-methylbutyl)- typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of anthracene with phthalic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperatures, usually between 45-50°C, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反应分析
Types of Reactions
9,10-Anthracenedione, 2-(3-methylbutyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions typically yield anthrones.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the anthraquinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sulfuric acid (H2SO4) for sulfonation and nitric acid (HNO3) for nitration are commonly employed.
Major Products
Oxidation: Yields anthraquinone derivatives.
Reduction: Produces anthrone derivatives.
Substitution: Results in various substituted anthraquinones depending on the reagents used.
科学研究应用
9,10-Anthracenedione, 2-(3-methylbutyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer activities due to its ability to intercalate DNA.
Industry: Utilized in the production of organic semiconductors and photovoltaic materials.
作用机制
The mechanism of action of 9,10-Anthracenedione, 2-(3-methylbutyl)- involves its ability to intercalate into DNA, disrupting the replication process. This intercalation can lead to the inhibition of topoisomerase enzymes, which are crucial for DNA unwinding and replication. The compound’s structure allows it to form stable complexes with DNA, thereby exerting its biological effects .
相似化合物的比较
Similar Compounds
- 9,10-Anthracenedione, 2-methyl-
- 9,10-Anthracenedione, 1-methyl-
- 1,6-Dihydroxy-2-hydroxymethyl-5-methoxy-9,10-anthracenedione
Uniqueness
Compared to its analogs, 9,10-Anthracenedione, 2-(3-methylbutyl)- exhibits unique properties due to the presence of the 2-(3-methylbutyl) substituent. This structural modification enhances its solubility in organic solvents and may improve its biological activity by increasing its ability to interact with cellular targets .
属性
CAS 编号 |
24646-67-1 |
|---|---|
分子式 |
C19H18O2 |
分子量 |
278.3 g/mol |
IUPAC 名称 |
2-(3-methylbutyl)anthracene-9,10-dione |
InChI |
InChI=1S/C19H18O2/c1-12(2)7-8-13-9-10-16-17(11-13)19(21)15-6-4-3-5-14(15)18(16)20/h3-6,9-12H,7-8H2,1-2H3 |
InChI 键 |
CQYMOXYSVSNADQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




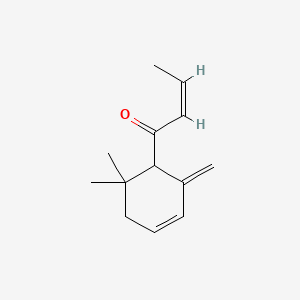



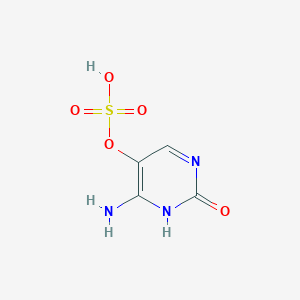
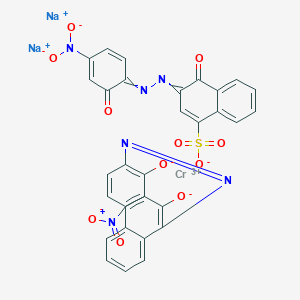

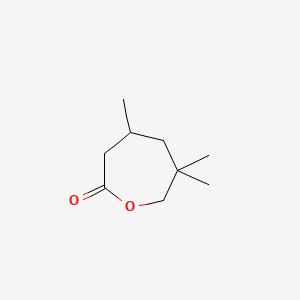

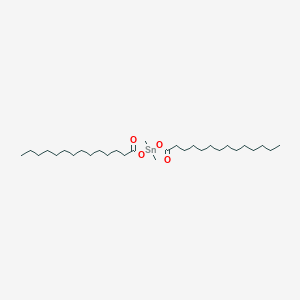
![2-[1-(4-cyclohexylphenyl)cyclopropanecarbonyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13757610.png)
